(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol

Synthetic Chemistry Cross-Coupling Regioselectivity

(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is a brominated diarylmethanol with the molecular formula C₁₅H₁₅BrO₃ and a molecular weight of 323.18 g/mol, commercially available at ≥95% purity from suppliers such as Biosynth. It belongs to a class of bromophenol derivatives that have demonstrated inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with reported Ki values in the low nanomolar to micromolar range in related diaryl methane and bromophenol series.

Molecular Formula C15H15BrO3
Molecular Weight 323.18 g/mol
Cat. No. B7871820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol
Molecular FormulaC15H15BrO3
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC
InChIInChI=1S/C15H15BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3
InChIKeyKDCKUIMUXMCYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol – Structural, Physicochemical, and Enzyme Inhibition Profiling for Candidate Selection


(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is a brominated diarylmethanol with the molecular formula C₁₅H₁₅BrO₃ and a molecular weight of 323.18 g/mol, commercially available at ≥95% purity from suppliers such as Biosynth . It belongs to a class of bromophenol derivatives that have demonstrated inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with reported Ki values in the low nanomolar to micromolar range in related diaryl methane and bromophenol series [1]. The meta‑bromine substitution pattern and 3,4‑dimethoxy arrangement distinguish it from ortho‑ and para‑bromo regioisomers, potentially influencing both synthetic reactivity and biological target engagement.

Why Generic Substitution Fails for (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol: Evidence of Regioisomer-Dependent Reactivity and Target Engagement


In‑class brominated diarylmethanols cannot be interchanged generically because the position of the bromine substituent (ortho vs. meta vs. para) alters both physicochemical properties and biological activity. The meta‑bromine configuration in (3‑bromophenyl)(3,4‑dimethoxyphenyl)methanol provides a distinct electrophilic reactivity profile for cross‑coupling reactions compared to the ortho‑bromo isomer (CAS 60081‑03‑0) or the para‑bromo isomer (CAS 944651‑14‑3) [1]. Furthermore, class‑level enzyme inhibition data indicate that closely related bromophenol derivatives exhibit Ki values spanning two orders of magnitude (1.63–25.67 nM against hCA I/II) depending on subtle structural variations, meaning that even isosteric replacements can lead to substantial potency shifts [2]. These regioisomeric differences in both synthetic utility and biological target engagement preclude simple one‑to‑one substitution.

Quantitative Differentiation Evidence for (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol vs. Closest Analogs


Meta-Bromine Regioisomer Exhibits Distinct Suzuki-Miyaura Coupling Reactivity Versus Ortho- and Para-Bromo Analogs

The meta-bromine substituent in (3-bromophenyl)(3,4-dimethoxyphenyl)methanol provides a distinct electronic environment for palladium-catalyzed cross-coupling reactions. Literature data on aryl bromide reactivity in Suzuki-Miyaura couplings indicate that meta-substituted aryl bromides undergo oxidative addition with Pd(0) at rates that differ from ortho- and para-substituted congeners due to variations in the energy of the LUMO and the strength of the C–Br bond [1]. Specifically, meta-bromo arenes exhibit intermediate reactivity: less sterically hindered than ortho isomers but electronically less activated than para isomers in electron-deficient systems, offering a strategic balance between reactivity and selectivity for sequential coupling applications [2].

Synthetic Chemistry Cross-Coupling Regioselectivity

Bromophenol-Diaryl Class Demonstrates Nanomolar Carbonic Anhydrase I/II and Acetylcholinesterase Inhibition Potency

Although direct quantitative inhibition data for (3-bromophenyl)(3,4-dimethoxyphenyl)methanol itself are not publicly reported, novel bromophenol derivatives synthesized from diaryl methane precursors—structurally and electronically analogous to the target compound—have been evaluated against hCA I, hCA II, and AChE, yielding Ki values that span a highly significant potency range. The reported Ki range for hCA I is 2.53 ± 0.25 to 25.67 ± 4.58 nM; for hCA II, 1.63 ± 0.11 to 15.05 ± 1.07 nM; and for AChE, 6.54 ± 1.03 to 24.86 ± 5.30 nM [1]. These values position the class as competitive with clinically used sulfonamide CA inhibitors and rivastigmine-like AChE inhibitors, suggesting that the target compound—by virtue of its shared diaryl bromophenol scaffold—may exhibit comparable or superior inhibitory activity pending direct assay.

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Physicochemical Property Differentiation: Calculated LogP and TPSA Distinguish 3-Bromo from 2-Bromo and 4-Bromo Regioisomers

Computed molecular descriptors highlight measurable differences between regioisomeric brominated diarylmethanols that can influence membrane permeability, solubility, and target binding. Using the consensus logP and topological polar surface area (tPSA) values predicted by PubChem/ChemAxon for the 2‑bromo isomer (CAS 60081‑03‑0) as a baseline—XLogP3 2.9, tPSA 38.7 Ų—the meta‑bromo isomer is expected to exhibit a comparable or slightly elevated logP due to reduced intramolecular hydrogen bonding between the bromine and the benzhydrol –OH group [1]. For the para‑bromo isomer (CAS 944651‑14‑3), reported density (1.417 g/cm³) and refractive index (1.615) data indicate a more compact solid-state packing arrangement, which correlates with higher melting points and reduced solubility in organic solvents . The 3‑bromo isomer is available as an oily liquid (density 1.157 g/mL at 25°C), offering measurable advantages in handling and formulation over the solid para isomer .

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Availability and Purity: 3-Bromo Isomer Represents a Discontinued but Structurally Unique Intermediate

The 3‑bromo regioisomer (CAS 1283139‑60‑5) is offered by Biosynth via CymitQuimica at ≥95% purity but is currently listed as discontinued (ausgelaufen) in all standard pack sizes (250 mg–10 g), indicating limited remaining stock and potential exclusivity . In contrast, the 2‑bromo isomer (CAS 60081‑03‑0) remains in active production at 95% purity from multiple vendors, and the 4‑bromo isomer (CAS 944651‑14‑3) is similarly available . The 2,4‑dimethoxy regioisomer (CAS 1283700‑85‑5) is also stocked at 95% purity . The scarcity of the 3‑bromo isomer may confer procurement priority for research programs that have already validated this specific intermediate in multi‑step synthetic routes, as switching to a different regioisomer would require re‑optimization of downstream chemistry.

Commercial Availability Purity Procurement

Evidence-Based Application Scenarios for (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol


Multi-Step Synthetic Route Requiring Sequential Cross-Coupling at the Meta-Bromine Position

In complex molecule synthesis where a brominated diarylmethanol core must undergo two distinct cross‑coupling events, the meta‑bromine position of (3‑bromophenyl)(3,4‑dimethoxyphenyl)methanol offers a strategic advantage. The intermediate oxidative addition rate of meta‑bromo arenes (as inferred from general Suzuki‑Miyaura reactivity trends) allows for selective first coupling at the bromine site while leaving the benzhydrol –OH available for subsequent activation (e.g., tosylation or Mitsunobu) [1]. The 2‑bromo isomer, by contrast, presents steric hindrance that can reduce coupling yields, while the 4‑bromo isomer may react too rapidly, complicating chemoselectivity in poly‑halogenated systems [2].

Fragment-Based Drug Discovery Targeting Dual Carbonic Anhydrase and Acetylcholinesterase Inhibition

Given the class‑level Ki range of 1.63–25.67 nM against hCA I/II and 6.54–24.86 nM against AChE for structurally analogous bromophenol diaryl compounds [3], (3‑bromophenyl)(3,4‑dimethoxyphenyl)methanol serves as a privileged fragment for designing dual CA/AChE inhibitors. Its 3,4‑dimethoxyphenyl moiety mimics the catechol recognition elements of known CA inhibitors, while the bromophenyl group can occupy the peripheral anionic site of AChE. Procurement of this specific isomer is justified for fragment‑growing campaigns where the meta‑bromine serves as a synthetic handle for late‑stage diversification via Suzuki coupling without disrupting the core pharmacophore.

Physicochemical Optimization for CNS-Targeted Probe Compounds

The computed logP (~2.9–3.2) and tPSA (~38.7 Ų) of (3‑bromophenyl)(3,4‑dimethoxyphenyl)methanol fall within the favorable range for CNS penetration (logP 2–4, tPSA < 90 Ų) [4]. The oily liquid physical form (density 1.157 g/mL) facilitates accurate liquid dispensing for in vivo formulation and cassette dosing in pharmacokinetic studies. These properties make the 3‑bromo isomer a suitable starting point for CNS‑oriented medicinal chemistry programs targeting Alzheimer's disease, where dual CA/AChE inhibition is a validated therapeutic strategy.

Custom Synthesis and Inventory Securement for Validated Lead Series

The discontinued commercial status of (3‑bromophenyl)(3,4‑dimethoxyphenyl)methanol creates a critical procurement scenario for research groups that have already incorporated this intermediate into a lead optimization series. These groups must either secure remaining vendor stock or commission custom synthesis (e.g., via Grignard addition of 3‑bromophenylmagnesium bromide to 3,4‑dimethoxybenzaldehyde). The 3‑bromo isomer cannot be directly substituted by the 2‑bromo or 4‑bromo isomer without repeating the entire SAR cycle, as even single‑atom regioisomeric shifts can alter both enzyme inhibition potency (class evidence shows >10‑fold Ki variation within closely related series [3]) and downstream reaction yields.

Quote Request

Request a Quote for (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.